1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is a derivative of D-galactose, a monosaccharide. This compound is often used in biochemical research, particularly in the study of glycobiology, which focuses on the structure, synthesis, and function of carbohydrates in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride typically involves the acetylation of 2-amino-2-deoxy-D-galactose. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2-amino-2-deoxy-D-galactose are protected by acetylation using acetic anhydride in the presence of a base such as pyridine.
Formation of the Acetylated Product: The reaction yields 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose.
Conversion to Hydrochloride Salt: The acetylated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 2-amino-2-deoxy-D-galactose are acetylated using acetic anhydride and a base.
Purification: The product is purified through crystallization or other separation techniques.
Conversion to Hydrochloride: The purified acetylated product is converted to its hydrochloride form using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The amino group can participate in substitution reactions, forming various derivatives.
Reduction Reactions: The compound can be reduced to form 2-amino-2-deoxy-D-galactose.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-deoxy-D-galactose.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various N-substituted derivatives.
Reduction: 2-amino-2-deoxy-D-galactose.
Hydrolysis: 2-amino-2-deoxy-D-galactose.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride has several applications in scientific research:
Glycobiology: Used to study the structure and function of carbohydrates in biological systems.
Biochemical Research: Employed in the synthesis of glycoproteins and glycolipids.
Medical Research: Investigated for its potential in drug development and as a diagnostic tool.
Industrial Applications: Utilized in the production of various biochemical reagents
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This interaction is crucial for the synthesis of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose hydrochloride
- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate
- N-Acetyl-D-galactosamine
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is unique due to its specific acetylation pattern and its ability to act as a substrate for glycosyltransferases. This makes it particularly valuable in glycobiology research and in the synthesis of complex carbohydrates .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ALSBSFMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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